molecular formula C28H39NO7 B13850461 Norlaudanosine N-5-Hydroxypentyl Propionate

Norlaudanosine N-5-Hydroxypentyl Propionate

Cat. No.: B13850461
M. Wt: 501.6 g/mol
InChI Key: PHLOMNFRXKJVMF-UHFFFAOYSA-N
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Description

Norlaudanosine N-5-Hydroxypentyl Propionate is a chemical compound that serves as an intermediate in the synthesis of various neuromuscular blocking agents. It is particularly notable for its role in the production of N-Desmethyl-transatracurium Besylate, a structural analogue of Atracurium Besylate, which is used as a neuromuscular blocking agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norlaudanosine N-5-Hydroxypentyl Propionate involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:

    Formation of the Isoquinoline Core: This involves the condensation of 3,4-dimethoxybenzylamine with a suitable aldehyde to form the isoquinoline core.

    Esterification: The final step involves the esterification of the hydroxylated isoquinoline with 5-hydroxypentyl propionate under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Norlaudanosine N-5-Hydroxypentyl Propionate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in the synthesis of neuromuscular blocking agents and other pharmaceuticals.

Scientific Research Applications

Norlaudanosine N-5-Hydroxypentyl Propionate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neuromuscular blocking.

    Medicine: It serves as an intermediate in the synthesis of neuromuscular blocking agents, which are used during surgical procedures to induce muscle relaxation.

    Industry: The compound is used in the large-scale production of pharmaceuticals, particularly those related to neuromuscular blocking.

Mechanism of Action

The mechanism of action of Norlaudanosine N-5-Hydroxypentyl Propionate involves its role as an intermediate in the synthesis of neuromuscular blocking agents. These agents work by blocking the transmission of nerve impulses to the muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors at the neuromuscular junction.

Comparison with Similar Compounds

Similar Compounds

    Atracurium Besylate: A neuromuscular blocking agent used in anesthesia.

    N-Desmethyl-transatracurium Besylate: A structural analogue of Atracurium Besylate.

    2-(9-Hydroxy-3-oxo-4-oxanonyl)-2-methyl-1,2,3,4-tetrahydropapaverinium Benzenesulfonate: Another impurity of Atracurium Besylate.

Uniqueness

Norlaudanosine N-5-Hydroxypentyl Propionate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various neuromuscular blocking agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C28H39NO7

Molecular Weight

501.6 g/mol

IUPAC Name

5-hydroxypentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate

InChI

InChI=1S/C28H39NO7/c1-32-24-9-8-20(17-25(24)33-2)16-23-22-19-27(35-4)26(34-3)18-21(22)10-12-29(23)13-11-28(31)36-15-7-5-6-14-30/h8-9,17-19,23,30H,5-7,10-16H2,1-4H3

InChI Key

PHLOMNFRXKJVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCO)OC)OC)OC

Origin of Product

United States

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